molecular formula C33H37N9O8S B1252489 Gpo-vir CAS No. 811471-91-7

Gpo-vir

Cat. No.: B1252489
CAS No.: 811471-91-7
M. Wt: 719.8 g/mol
InChI Key: FEOBXHIFUYOHBP-KPTOQMEFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GPO-Vir is a generic fixed-dose combination (FDC) antiretroviral therapy (ART) regimen containing stavudine (d4T; 30/40 mg), lamivudine (3TC; 150 mg), and nevirapine (NVP; 200 mg). The regimen simplifies dosing, reduces pill burden, and lowers costs (from ~2,000 to 400 baht/day in Thailand), enabling broader access to ART . Studies demonstrate its efficacy in suppressing viral load (63.7–97.6% achieving <50 copies/mL at 24–48 weeks) and increasing CD4 counts (median increase of ~96–334 cells/mm³ over 24–36 months) . However, its use of stavudine, associated with mitochondrial toxicity, has raised concerns about long-term safety .

Properties

CAS No.

811471-91-7

Molecular Formula

C33H37N9O8S

Molecular Weight

719.8 g/mol

IUPAC Name

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one;1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C15H14N4O.C10H12N2O4.C8H11N3O3S/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10;1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8;9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h2-3,6-8,10H,4-5H2,1H3,(H,18,20);2-4,7-8,13H,5H2,1H3,(H,11,14,15);1-2,6-7,12H,3-4H2,(H2,9,10,13)/t;7-,8+;6-,7+/m.00/s1

InChI Key

FEOBXHIFUYOHBP-KPTOQMEFSA-N

SMILES

CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4.CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO.C1C(OC(S1)CO)N2C=CC(=NC2=O)N

Isomeric SMILES

CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4.CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO.C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N

Canonical SMILES

CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4.CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO.C1C(OC(S1)CO)N2C=CC(=NC2=O)N

Synonyms

GPO-vir
stavudine - lamivudine - nevirapine
stavudine, lamivudine, nevirapine drug combination
triomune

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Efficacy

GPO-Vir’s efficacy is comparable to other NNRTI-based regimens but varies depending on baseline viral load and patient adherence:

Regimen Viral Suppression* (% <50 copies/mL) CD4 Increase (cells/mm³) Key Studies
This compound (d4T+3TC+NVP) 63.7–97.6% (24–48 weeks) +96–334 (24–36 months)
d4T+3TC+EFV 70–85% (48 weeks) +120–150 (48 weeks)
ZDV+3TC+NVP 75–90% (48 weeks) +110–140 (48 weeks)
TDF+FTC+EFV 85–92% (48 weeks) +150–180 (48 weeks)

*Viral suppression rates depend on baseline CD4 and adherence.

  • In the 2NN Study, NVP-based regimens (like this compound) showed comparable efficacy to efavirenz (EFV)-based regimens but with higher early discontinuation rates due to toxicity .

Pharmacokinetics and Formulation

This compound’s FDC formulation impacts bioavailability:

  • Bioavailability : this compound tablets show lower lamivudine bioavailability compared to liquid formulations, necessitating weight-adjusted dosing in children .
  • Pediatric Use : Monte Carlo simulations confirm WHO weight-band dosing achieves therapeutic lamivudine exposure in infants, though trough concentrations vary by formulation .

Cost and Accessibility

This compound’s affordability ($30–50/month) makes it a cornerstone of Thailand’s HIV program, treating >80% of ART-naïve patients . However, stavudine’s toxicity has driven shifts to costlier but safer regimens (e.g., TDF-based FDCs at ~$100/month) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.